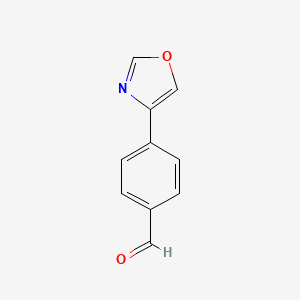
(S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid typically involves the reaction of L-proline with 3-cyanobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond between the proline and the cyanophenyl group. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cyanophenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The cyanophenyl group can interact with active sites of enzymes, while the proline moiety can enhance binding affinity and specificity. The exact molecular targets and pathways involved would vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyanophenyl)-L-proline: Similar structure but with the cyanophenyl group at the para position.
N-(2-Cyanophenyl)-L-proline: Similar structure but with the cyanophenyl group at the ortho position.
N-(3-Cyanophenyl)-D-proline: Enantiomer of (S)-1-(3-Cyanophenyl)pyrrolidine-2-carboxylic acid.
Uniqueness
This compound is unique due to the specific positioning of the cyanophenyl group, which can influence its reactivity and binding properties. The L-proline moiety also imparts specific stereochemical properties that can be crucial in biological interactions and synthetic applications.
Properties
CAS No. |
308108-11-4 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(2S)-1-(3-cyanophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c13-8-9-3-1-4-10(7-9)14-6-2-5-11(14)12(15)16/h1,3-4,7,11H,2,5-6H2,(H,15,16)/t11-/m0/s1 |
InChI Key |
GUPLOEBMJRWMEE-NSHDSACASA-N |
SMILES |
C1CC(N(C1)C2=CC=CC(=C2)C#N)C(=O)O |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=CC(=C2)C#N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC(=C2)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-3-(2-methylpropyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1499101.png)












![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;sulfuric acid](/img/structure/B1499142.png)
